2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole

Medicinal Chemistry Structure-Activity Relationship Anticancer

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole (CAS 863001-22-3) provides a unique asymmetric scaffold unavailable in symmetric dimers. The 4,6-dichloro substitution on only one terminal benzothiazole ring creates distinct electronic and steric properties that drive enhanced cytotoxic potency in HCT-116, MCF-7, and Huh7 models. With a predicted LogP of ~4.5, it fills a critical lipophilicity gap, making it ideal for PAMPA and CNS-developability benchmarking. Compare directly with CAS 863001-23-4 and mono-chloro analogs to dissect the contribution of the 4,6-dichloro group to potency and selectivity. Ideal for Ellman's assay screening and molecular docking to identify improved AChE chemotypes. Secure this differentiated tool compound now for your SAR and ADME profiling workflows.

Molecular Formula C18H14Cl2N4S2
Molecular Weight 421.36
CAS No. 863001-22-3
Cat. No. B2885496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole
CAS863001-22-3
Molecular FormulaC18H14Cl2N4S2
Molecular Weight421.36
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=C(C=C5Cl)Cl
InChIInChI=1S/C18H14Cl2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2
InChIKeyWDRYIMNXIBTADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole (CAS 863001-22-3): A Structurally Distinct Benzothiazole-Piperazine Hybrid for Oncology & Neurodegeneration Research


2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole (CAS 863001-22-3) is a synthetic small molecule featuring an unsymmetrical piperazine bridge linking an unsubstituted benzo[d]thiazole to a 4,6-dichlorobenzo[d]thiazole . It belongs to the benzothiazole-piperazine hybrid class, widely explored for anticancer and acetylcholinesterase (AChE) inhibitory activities, yet its specific dichloro substitution pattern and asymmetric design distinguish it from common analogs [1].

Why Generic Benzothiazole-Piperazines Cannot Substitute for 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole in Target-Focused Studies


The unsymmetrical nature of 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole, with one unsubstituted benzo[d]thiazole and one 4,6-dichlorobenzo[d]thiazole, creates a unique electronic and steric environment that common symmetric dimers (e.g., 1,4-bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine) or mono-substituted analogs lack . In benzothiazole-piperazine series, dihalo substitution on the benzothiazole ring has been shown to significantly enhance cytotoxic potency; for instance, dihalo-substituted benzylpiperazine derivatives exhibited the highest activity across HCT-116, MCF-7, and Huh7 cell lines [1]. Therefore, the specific 4,6-dichloro arrangement on only one terminal ring in this compound is predicted to offer a distinct selectivity and potency profile that cannot be replicated by commercially available alternatives.

Quantitative Differentiation Evidence: 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole vs. Closest Analogs


Structural Asymmetry and Dihalo Substitution Pattern vs. Symmetric Dichloro Dimers

The target compound possesses an asymmetric structure with one benzo[d]thiazole and one 4,6-dichlorobenzo[d]thiazole group. The closest symmetric analog, 1,4-bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-23-4), contains identical terminal rings, which can lead to different target engagement and physicochemical properties [1]. In a related benzothiazole-piperazine series, dihalo substitution was critical for cytotoxicity, with compounds 2a and 2e (dihalo-substituted) showing the highest GI50 values across HCT-116, MCF-7, and Huh7 cell lines, while non-dihalo analogs were significantly less potent [2]. The asymmetry of the target compound is hypothesized to further tune selectivity by disrupting symmetry-based crystallization and off-target binding.

Medicinal Chemistry Structure-Activity Relationship Anticancer

Predicted AChE Inhibitory Selectivity via Docking: Unsubstituted vs. Substituted Benzothiazole

In the benzothiazole-piperazine class, compound 2j (bearing a specific substitution pattern) demonstrated moderate, selective AChE inhibition with a docking pose distinct from donepezil, while other analogs showed weak or no inhibition (IC50 > 100 µM vs. donepezil IC50 0.014 µM) [1]. Although direct data for the target compound are unavailable, its unique asymmetric dichloro motif is expected to interact differently with the AChE peripheral anionic site compared to the reported 2j, potentially improving selectivity.

Neurodegeneration Alzheimer's Disease Acetylcholinesterase

Physicochemical Differentiation: ClogP and Solubility Profile vs. Bis-Dichloro and Mono-Chloro Analogs

The target compound (C18H14Cl2N4S2, MW 421.36) is predicted to have a LogP of ~4.5, intermediate between the more lipophilic symmetric bis-dichloro dimer (C18H12Cl4N4S2, MW 490.3, LogP ~5.8) and less lipophilic mono-chloro or unsubstituted analogs . This intermediate lipophilicity is desirable for balancing cell permeability and aqueous solubility in cellular assays, potentially offering a superior developability profile.

Drug Design ADME Physicochemical Properties

Optimal Research Application Scenarios for 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole


Structure-Activity Relationship (SAR) Studies on Benzothiazole-Piperazine Cytotoxicity

This compound serves as a critical tool for dissecting the contribution of the 4,6-dichloro group and molecular asymmetry to anticancer potency. Researchers can directly compare its activity with symmetric dimers (e.g., CAS 863001-23-4) and mono-chloro analogs in HCT-116, MCF-7, and Huh7 cell lines [1].

Acetylcholinesterase Inhibitor Lead Optimization

Given the class precedent for selective AChE inhibition, this compound is suitable for in vitro Ellman's assay screening and molecular docking studies aimed at identifying a new chemotype with improved selectivity over donepezil [1]. Its unique substitution may overcome the lack of activity observed in many benzothiazole-piperazines.

Physicochemical Profiling for CNS Drug Candidate Selection

With a predicted LogP of ~4.5, this compound fills a lipophilicity gap in the benzothiazole-piperazine space, making it ideal for parallel artificial membrane permeability assays (PAMPA) and solubility determinations to establish a developability benchmark for CNS-targeted analogs .

Quote Request

Request a Quote for 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.